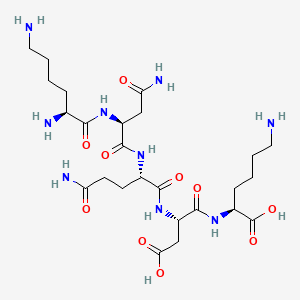
Knqdk peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Knqdk peptide is a synthetic pentapeptide, residues 112-116 of bovine K-casein.
Wissenschaftliche Forschungsanwendungen
The KNQDK peptide, a bioactive peptide derived from milk proteins, specifically bovine κ-casein, exhibits notable antithrombotic activity . This peptide has garnered interest for its potential applications in functional foods as a safer alternative to current therapies for preventing thrombosis, which are often associated with severe side effects such as bleeding .
Scientific Research Applications
Antithrombotic Properties:
- Mechanism of Action The main antithrombotic action of the this compound involves inhibiting ADP-induced platelet fibrinogen binding by binding to the platelet receptor αIIbβ3, thus preventing platelet aggregation . This mechanism is similar to that of the KDQDK peptide, also known as casoplatelin, found in sheep milk, which has demonstrated complete inhibition of platelet aggregation induced by thrombin in in vitro experiments .
- In vivo Studies In vivo antithrombotic activity has been demonstrated for peptides from k-casein, including KNQDK, without detectable toxic effects . This makes it a promising candidate for further research into safer therapeutic options .
Comparison with Other Peptides:
The sequence of KNQDK is similar to that of the KDQDK peptide from sheep milk, which also exhibits antiplatelet activity . Additionally, a peptide derived from human lactoferrin, containing the amino acid sequence KRDS, shows a similar mechanism by interfering with fibrinogen binding to αIIbβ3 .
Potential Therapeutic Applications:
Given its antithrombotic properties and demonstrated in vivo activity without toxic effects, KNQDK holds promise as a novel ingredient in functional foods aimed at preventing thrombosis . Its mechanism of action, which involves inhibiting platelet aggregation, aligns with current therapeutic strategies but with potentially fewer side effects .
While the primary focus of the available research highlights the antithrombotic properties of KNQDK, peptides, in general, have broad applications in scientific research, including:
- Epitope Mapping: Peptides are used to map antibody epitopes and enzyme binding sites .
- Drug Design: They facilitate the design of novel enzymes, drugs, and vaccines .
- Quantitative Studies: Synthetic peptides are used in quantitative studies such as NMR and receptor-ligand binding assays .
- Antibody Production: Peptides are utilized in monoclonal and polyclonal antibody production .
Eigenschaften
CAS-Nummer |
116430-79-6 |
|---|---|
Molekularformel |
C25H45N9O10 |
Molekulargewicht |
631.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H45N9O10/c26-9-3-1-5-13(28)21(39)33-16(11-19(30)36)23(41)31-14(7-8-18(29)35)22(40)34-17(12-20(37)38)24(42)32-15(25(43)44)6-2-4-10-27/h13-17H,1-12,26-28H2,(H2,29,35)(H2,30,36)(H,31,41)(H,32,42)(H,33,39)(H,34,40)(H,37,38)(H,43,44)/t13-,14-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
SJCPCCWQGITHJP-WOYTXXSLSA-N |
SMILES |
C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
116430-79-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
KNQDK |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KNQDK peptide Lys-Asn-Gln-Asp-Lys lysine-asparagine-glycine-aspartic acid-lysine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















